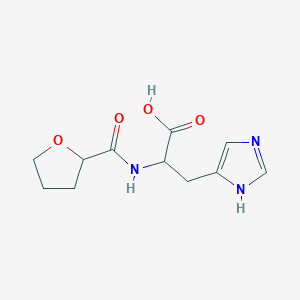
3-(1H-imidazol-4-yl)-2-(oxolan-2-ylformamido)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-imidazol-4-yl)-2-(oxolan-2-ylformamido)propanoic acid is a complex organic compound that features an imidazole ring and an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-imidazol-4-yl)-2-(oxolan-2-ylformamido)propanoic acid typically involves multi-step organic reactions. A common approach might include:
Formation of the imidazole ring: This can be achieved through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Formation of the oxolane ring: This can be synthesized via the cyclization of a diol or through the use of epoxides.
Coupling of the two rings: This step might involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The imidazole ring can undergo oxidation reactions, often using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound might involve the use of reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield imidazole N-oxides, while reduction could lead to the formation of reduced imidazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-(1H-imidazol-4-yl)-2-(oxolan-2-ylformamido)propanoic acid might be used as a building block for the synthesis of more complex molecules.
Biology
In biology, compounds with imidazole rings are often studied for their potential as enzyme inhibitors or as ligands in coordination chemistry.
Medicine
In medicine, similar compounds might be investigated for their potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry
In industry, such compounds could be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(1H-imidazol-4-yl)-2-(oxolan-2-ylformamido)propanoic acid would depend on its specific interactions with biological targets. Typically, compounds with imidazole rings can act as enzyme inhibitors by binding to the active site of the enzyme, thereby blocking its activity.
Comparison with Similar Compounds
Similar Compounds
Histidine: An amino acid with an imidazole side chain.
Imidazole: A simple aromatic ring with nitrogen atoms.
Oxolane derivatives: Compounds containing the oxolane ring.
Uniqueness
3-(1H-imidazol-4-yl)-2-(oxolan-2-ylformamido)propanoic acid is unique due to its combination of an imidazole ring and an oxolane ring, which might confer unique chemical and biological properties.
Properties
Molecular Formula |
C11H15N3O4 |
|---|---|
Molecular Weight |
253.25 g/mol |
IUPAC Name |
3-(1H-imidazol-5-yl)-2-(oxolane-2-carbonylamino)propanoic acid |
InChI |
InChI=1S/C11H15N3O4/c15-10(9-2-1-3-18-9)14-8(11(16)17)4-7-5-12-6-13-7/h5-6,8-9H,1-4H2,(H,12,13)(H,14,15)(H,16,17) |
InChI Key |
SBNMWDWPNCBSRV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C(=O)NC(CC2=CN=CN2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


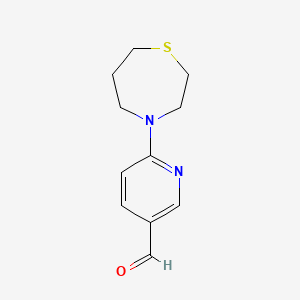

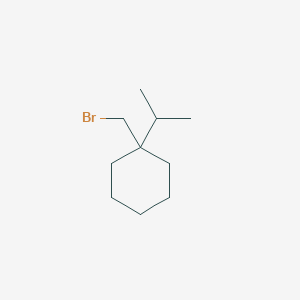
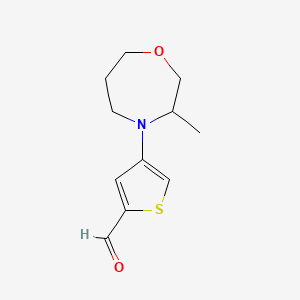
![2-[(4-Methylphenyl)sulfonyl]cyclohexanamine](/img/structure/B13184674.png)
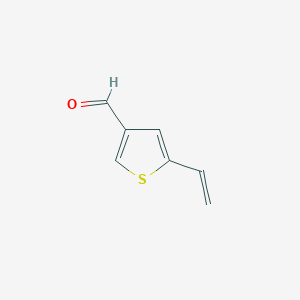
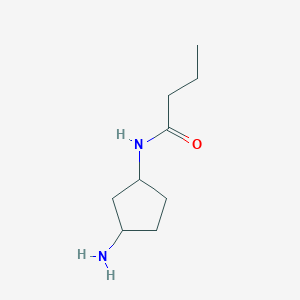

![2-{[3-(Methylsulfanyl)phenyl]methoxy}acetic acid](/img/structure/B13184699.png)
![[1-(Aminomethyl)-3-methylcyclopentyl]methanol](/img/structure/B13184701.png)
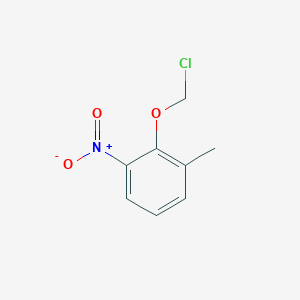
![{[5-(4-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine](/img/structure/B13184720.png)
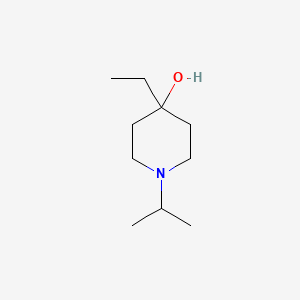
![Tert-butyl 3-hydroxy-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B13184727.png)
